Azetidin-3-ylurea;2,2,2-trifluoroacetic acid
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Overview
Description
Azetidin-3-ylurea;2,2,2-trifluoroacetic acid is a compound with the molecular formula C6H10F3N3O3 It is a salt formed by the combination of azetidin-3-ylurea and 2,2,2-trifluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-3-ylurea;2,2,2-trifluoroacetic acid typically involves the reaction of azetidin-3-ylurea with 2,2,2-trifluoroacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then isolated by filtration or crystallization and purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced purification techniques such as high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Azetidin-3-ylurea;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidin-3-ylurea derivatives with additional oxygen-containing functional groups, while reduction may produce azetidin-3-ylurea derivatives with reduced functional groups.
Scientific Research Applications
Azetidin-3-ylurea;2,2,2-trifluoroacetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of azetidin-3-ylurea;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease processes.
Comparison with Similar Compounds
Azetidin-3-ylurea;2,2,2-trifluoroacetic acid can be compared with other similar compounds, such as:
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups and properties.
Azetidin-3-one: A related compound with a ketone functional group instead of a urea group.
Trifluoroacetic acid derivatives: Compounds containing the trifluoroacetic acid moiety but with different substituents.
The uniqueness of this compound lies in its specific combination of azetidine and trifluoroacetic acid moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
azetidin-3-ylurea;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O.C2HF3O2/c5-4(8)7-3-1-6-2-3;3-2(4,5)1(6)7/h3,6H,1-2H2,(H3,5,7,8);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEHYRROVVKJMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)NC(=O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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